Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate
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Overview
Description
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate is an organic compound with the molecular formula C11H16O2. It is also known by other names such as methyl myrtenate and myrtenic acid methyl ester . This compound is characterized by its bicyclic structure, which includes a heptane ring with two methyl groups and a butyrate ester functional group.
Preparation Methods
The synthesis of methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate can be achieved through various synthetic routes. One common method involves the esterification of myrtenic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate can be compared with other similar compounds, such as:
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-carboxylate: This compound has a similar bicyclic structure but with a carboxylate ester group instead of a butyrate ester.
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl ethyl carbonate: This compound features an ethyl carbonate ester group, providing different chemical properties and reactivity.
Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-, acetate: This compound has an acetate ester group and is used in similar applications in the fragrance industry.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
CAS No. |
38049-29-5 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl 4-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)butanoate |
InChI |
InChI=1S/C14H22O2/c1-14(2)11-8-7-10(12(14)9-11)5-4-6-13(15)16-3/h7,11-12H,4-6,8-9H2,1-3H3 |
InChI Key |
MBUKQPVDYQVJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCCC(=O)OC)C |
Origin of Product |
United States |
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